2,3-Dihydrobenzofuran-7-methanol
Overview
Description
2,3-Dihydrobenzofuran-7-methanol is a chemical compound with the molecular formula C9H10O2 . It has an average mass of 150.174 Da and a monoisotopic mass of 150.068085 Da . It is a colorless to yellow sticky oil to semi-solid or liquid .
Synthesis Analysis
The synthesis of 2,3-dihydrobenzofuran derivatives can be achieved via the Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates . This method offers an avenue for the construction of 2,3-dihydrobenzofurans . Another method involves a one-step reaction of 3-hydroxy-3H-benzofuran-2-one, which allows for the possibility of obtaining various phenol derivatives by the domino reaction involving the first Friedel-alkylation and subsequent intramolecular lactonization .Molecular Structure Analysis
The molecular structure of 2,3-Dihydrobenzofuran-7-methanol is characterized by a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The InChI code for this compound is 1S/C9H10O2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-3,10H,4-6H2 .Chemical Reactions Analysis
In the reaction process of 2,3-dihydrobenzofuran derivatives, a 2-(allyloxy)aryl radical would be generated in situ, which would undergo the intramolecular addition of a double bond to afford an alkyl radical intermediate . Further insertion of sulfur dioxide would produce an alkylsulfonyl radical .Physical And Chemical Properties Analysis
2,3-Dihydrobenzofuran-7-methanol is a liquid at room temperature . It has a molecular weight of 150.18 .Scientific Research Applications
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Cytotoxic Activity in Cancer Research
- Field : Biotechnology and Pharmaceuticals .
- Application : The compound was isolated from the ethyl acetate extract of a callus culture and evaluated for its cytotoxic effect against carcinogenic cell lines .
- Method : The extracts were obtained with ethyl acetate and methanol using both leaves and stems or the callus .
- Results : The ethyl acetate extract of the callus culture influenced the cervical cancer cell line (HeLa) with an IC50 of 94.79 ± 2.0 µg/mL .
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Antiviral Activity
- Field : Medicinal Chemistry .
- Application : The compound is found in Eupatorium adenophorum and exhibits antiviral effects against RSV LONG and A2 strains .
- Method : The compound was isolated and its antiviral activity was evaluated .
- Results : The compound exhibited antiviral effects against RSV LONG and A2 strains with IC50 values of 2.3 and 2.8 μM, respectively .
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Antimicrobial Activity
- Field : Microbiology .
- Application : The compound demonstrated growth inhibition against Gram-positive and Gram-negative bacteria .
- Method : The compound was isolated and its antimicrobial activity was evaluated .
- Results : The compound demonstrated mild to significant growth inhibition against Gram-positive and Gram-negative bacteria .
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Antimicrobial Agents
- Field : Medicinal Chemistry .
- Application : Benzofuran and its derivatives, including 2,3-Dihydrobenzofuran-7-methanol, are found to be suitable structures for antimicrobial agents .
- Method : The compound was isolated and its antimicrobial activity was evaluated .
- Results : The compounds demonstrated mild to significant growth inhibition against Gram-positive and Gram-negative bacteria .
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Anti-Hepatitis C Virus Activity
- Field : Virology .
- Application : The compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
- Method : The compound was isolated and its antiviral activity was evaluated .
- Results : The compound exhibited antiviral effects against hepatitis C virus .
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Inhibitor of Fungi, Bacteria, and Virus Protein
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Antioxidative Activity
- Field : Biochemistry .
- Application : Benzofuran and its derivatives, including 2,3-Dihydrobenzofuran-7-methanol, have been found to exhibit antioxidative activities .
- Method : The antioxidative activity of the compound was evaluated using various biochemical assays .
- Results : The compound demonstrated significant antioxidative activity in the assays .
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Anti-Inflammatory Activity
- Field : Pharmacology .
- Application : The compound has been found to exhibit anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases .
- Method : The anti-inflammatory activity of the compound was evaluated using various in vitro and in vivo models .
- Results : The compound demonstrated significant anti-inflammatory effects in the models .
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Neuroprotective Activity
- Field : Neuroscience .
- Application : The compound has been found to exhibit neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases .
- Method : The neuroprotective activity of the compound was evaluated using various in vitro and in vivo models .
- Results : The compound demonstrated significant neuroprotective effects in the models .
Safety And Hazards
Future Directions
Benzofuran compounds, including 2,3-Dihydrobenzofuran-7-methanol, are attracting more attention from chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . They are considered potential natural drug lead compounds . Future research may focus on the development of novel methods for constructing benzofuran rings and exploring the diverse pharmacological activities of these compounds .
properties
IUPAC Name |
2,3-dihydro-1-benzofuran-7-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-3,10H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXXIPOWZJYRNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC=C2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383521 | |
Record name | (2,3-Dihydro-1-benzofuran-7-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydrobenzofuran-7-methanol | |
CAS RN |
151155-53-2 | |
Record name | (2,3-Dihydro-1-benzofuran-7-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,3-dihydro-1-benzofuran-7-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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